Cas no 2936-63-2 (alpha-(1-Naphthyl)benzylamine)

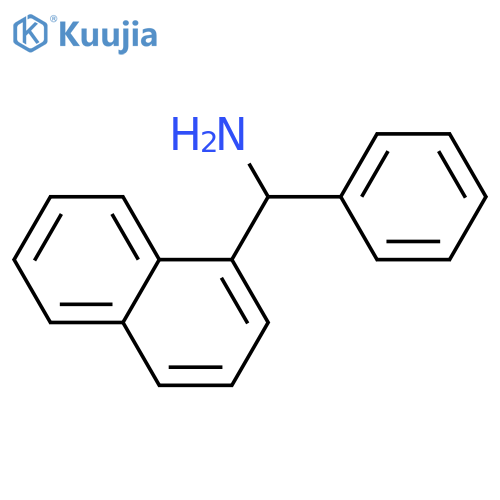

alpha-(1-Naphthyl)benzylamine structure

商品名:alpha-(1-Naphthyl)benzylamine

alpha-(1-Naphthyl)benzylamine 化学的及び物理的性質

名前と識別子

-

- Naphthalen-1-yl(phenyl)methanamine

- alpha-(1-Naphthyl)benzylamine

- 1-(1-Naphthyl)-1-phenylmethanamine

- 1-Naphthalenemethanamine, a-phenyl-

- <1>Naphthyl-phenyl-methylamin

- byakangellicin

- Oprea1_421612

- C17H15N

- [alpha-Naphthyl-phenyl-methyl]-amin

- 6507AJ

- (naphthalen-1-yl)(phenyl)methanamine

- TRA0018718

- 1-Naphthalenemethanamine, alpha-phenyl-

- SY019153

- Z1266933847

- I+/--Phenyl-1-naphthalenemethanamine

- DB-369789

- Z291232290

- AKOS022184180

- 2936-63-2

- CS-0156520

- SCHEMBL3543754

- DTXSID101300826

- AS-32081

- AKOS000199608

- 1-(NAPHTHALEN-1-YL)-1-PHENYLMETHANAMINE

- MFCD00168077

- CAA93663

- EN300-74221

-

- MDL: MFCD00168077

- インチ: 1S/C17H15N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,18H2

- InChIKey: MKYLPACDIKGXSW-UHFFFAOYSA-N

- ほほえんだ: N([H])([H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 233.12000

- どういたいしつりょう: 233.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- PSA: 26.02000

- LogP: 4.58820

alpha-(1-Naphthyl)benzylamine セキュリティ情報

alpha-(1-Naphthyl)benzylamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

alpha-(1-Naphthyl)benzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-74221-0.1g |

(naphthalen-1-yl)(phenyl)methanamine |

2936-63-2 | 95.0% | 0.1g |

$62.0 | 2025-03-21 | |

| abcr | AB451546-1g |

alpha-(1-Naphthyl)benzylamine, 95%; . |

2936-63-2 | 95% | 1g |

€251.80 | 2025-02-17 | |

| eNovation Chemicals LLC | D254796-0.25g |

alpha-(1-Naphthyl)benzylamine |

2936-63-2 | 97% | 0.25g |

$200 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT487-200mg |

alpha-(1-Naphthyl)benzylamine |

2936-63-2 | 97% | 200mg |

351.0CNY | 2021-07-17 | |

| Chemenu | CM140184-1g |

Naphthalen-1-yl(phenyl)methanamine |

2936-63-2 | 97% | 1g |

$*** | 2023-03-30 | |

| Aaron | AR002YU7-100mg |

1-Naphthalenemethanamine, α-phenyl- |

2936-63-2 | 95% | 100mg |

$23.00 | 2025-01-21 | |

| abcr | AB451546-5g |

alpha-(1-Naphthyl)benzylamine, 95%; . |

2936-63-2 | 95% | 5g |

€602.10 | 2025-02-17 | |

| eNovation Chemicals LLC | D254796-100mg |

alpha-(1-Naphthyl)benzylamine |

2936-63-2 | 97% | 100mg |

$140 | 2024-05-23 | |

| Aaron | AR002YU7-1g |

1-Naphthalenemethanamine, α-phenyl- |

2936-63-2 | 95% | 1g |

$111.00 | 2025-01-21 | |

| eNovation Chemicals LLC | D254796-250mg |

alpha-(1-Naphthyl)benzylamine |

2936-63-2 | 97% | 250mg |

$180 | 2024-05-23 |

alpha-(1-Naphthyl)benzylamine 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

2936-63-2 (alpha-(1-Naphthyl)benzylamine) 関連製品

- 42882-31-5(1-(1-Naphthyl)ethylamine)

- 1091627-43-8(1-(1-Naphthyl)ethylamine-d3)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2936-63-2)alpha-(1-Naphthyl)benzylamine

清らかである:99%

はかる:5g

価格 ($):329.0